molecular formula C8H8ClF3N2 B13202279 Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)-

Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)-

Cat. No.: B13202279
M. Wt: 224.61 g/mol
InChI Key: CABNRURATMNAEF-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound with a pyrimidine ring structure substituted with chlorine, isopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Isopropylation: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.

Scientific Research Applications

4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(ethyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(propan-2-yl)-5-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the isopropyl group, along with the trifluoromethyl and chlorine substituents, imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C8H8ClF3N2/c1-4(2)7-13-5(8(10,11)12)3-6(9)14-7/h3-4H,1-2H3

InChI Key

CABNRURATMNAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(F)(F)F

Origin of Product

United States

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